Methyl 1,2-dithiolane-4-carboxylate
Description
Methyl 1,2-dithiolane-4-carboxylate (C₅H₈O₂S₂) is a sulfur-containing cyclic disulfide ester. It is structurally characterized by a five-membered 1,2-dithiolane ring fused to a carboxylate methyl ester group at the 4-position. This compound is notable for its dual significance in natural biochemistry and synthetic polymer chemistry:
- Natural Occurrence: Predominantly identified in asparagus (Asparagus officinalis), where it serves as a key aroma precursor. It is the dominant sulfur-containing ester in asparagus, detected at concentrations up to 7000 ppb during cooking, significantly higher than dimethyl sulfide (3000 ppb) . Its degradation contributes to the vegetable’s distinctive odor .
- Synthetic Applications: Used in photoinitiated copolymerization with alkynes (e.g., diphenylacetylene) to synthesize high-refractive-index polymers. Its disulfide ring enables unique reactivity in radical-mediated thiol-alkyne addition reactions, influencing polymer optical properties .
Properties
IUPAC Name |
methyl dithiolane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c1-7-5(6)4-2-8-9-3-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNNEPAWKCHZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 1,2-Dithiolane-4-carboxylic Acid
The most common laboratory method to prepare this compound is via esterification of 1,2-dithiolane-4-carboxylic acid with methanol. This reaction typically proceeds under reflux conditions in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to drive the formation of the methyl ester.
- Reaction conditions:
- Reflux in methanol
- Acid catalyst (e.g., H2SO4)
- Reaction time: several hours until completion
- Purification: Recrystallization or column chromatography to isolate the pure ester product
This method is straightforward and yields the methyl ester in moderate to good yields, making it suitable for both small-scale laboratory synthesis and preparative purposes.
Cyclization of Dithiol Precursors
Another approach involves the oxidative cyclization of dithiol-containing precursors to form the 1,2-dithiolane ring. For example, 3-iodo-2-(iodomethyl)propionic acid can be treated with potassium thioacetate salts and oxygen to afford 1,2-dithiolane-4-carboxylic acid, which can then be esterified to the methyl ester.
- Key steps:
- Formation of dithiol intermediate via nucleophilic substitution
- Oxidative cyclization using mild oxidants (e.g., iodine or oxygen)
- Subsequent esterification with methanol
This route allows for the construction of the dithiolane ring with control over substitution patterns and is useful for synthesizing analogs and derivatives.
Coupling and Cyclization from Dibromide Precursors
In more advanced synthetic schemes, dibromide precursors undergo nucleophilic substitution with sulfur nucleophiles, followed by cyclization to form the dithiolane ring. For example, dihydroasparagusic acid (a key intermediate) is synthesized from dibromide precursors and then cyclized to form the 1,2-dithiolane-4-carboxylic acid scaffold.
- Reagents: Sodium tetrasulfide or potassium thioacetate
- Conditions: Controlled temperature, inert atmosphere (argon)
- Follow-up: Esterification to methyl ester using standard methods
This method is often employed in the synthesis of libraries of 1,2-dithiolane derivatives for biological evaluation.
Industrial and Large-Scale Production Considerations
Industrial synthesis of this compound typically adapts the esterification and cyclization methods to continuous flow reactors to optimize yield, purity, and throughput. High-throughput screening of catalysts and reaction parameters is used to identify optimal conditions.
- Advantages of continuous flow:
- Improved heat and mass transfer
- Enhanced safety for handling sulfur reagents
- Scalability and reproducibility
Purification at scale often involves crystallization and chromatographic techniques adapted for bulk processing.
Reaction Conditions and Catalysts
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Methanol, acid catalyst (H2SO4 or p-TsOH), reflux | Drives ester formation, moderate yield |
| Oxidative Cyclization | Iodine or oxygen, potassium thioacetate | Forms dithiolane ring from dithiol precursors |
| Nucleophilic Substitution | Sodium tetrasulfide, dibromide precursors | Prepares dithiol intermediates |
| Purification | Recrystallization, silica gel chromatography | Ensures product purity |
Research Findings on Preparation Efficiency and Yields
- Esterification of 1,2-dithiolane-4-carboxylic acid with methanol typically yields this compound in 60–80% yield after purification.
- Oxidative cyclization methods provide good control over ring formation, with yields of 50–70% for the acid intermediate, which can be further esterified.
- Coupling reactions using modern peptide coupling agents such as HATU and DIPEA have been adapted for amide derivatives but can also be applied for ester formation under modified conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Scale Suitability |
|---|---|---|---|---|
| Direct Esterification | 1,2-Dithiolane-4-carboxylic acid | Methanol, acid catalyst, reflux | 60–80 | Lab and industrial |
| Oxidative Cyclization + Ester | 3-Iodo-2-(iodomethyl)propionic acid | Potassium thioacetate, iodine/oxygen, methanol esterification | 50–70 | Lab scale |
| Dibromide Precursor Cyclization | Dibromide derivatives | Sodium tetrasulfide, inert atmosphere | 50–70 | Lab scale |
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2-dithiolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-Cancer Properties
MDCA has emerged as a promising candidate in cancer research due to its ability to selectively inhibit thioredoxin reductase (TrxR), an enzyme associated with cancer progression. Studies indicate that MDCA and its derivatives can induce apoptosis in various cancer cell lines without significantly affecting normal cells, showcasing its potential as a targeted cancer therapy .
1.2 Anti-Inflammatory Applications
Research has also explored the anti-inflammatory properties of MDCA. Its structural analogs have demonstrated efficacy in modulating inflammatory pathways and inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .
Biochemical Applications
2.1 Role in Cellular Transport
The unique 1,2-dithiolane ring structure of MDCA facilitates the intracellular transport of molecular cargoes. This property is particularly advantageous for drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents .
2.2 Antioxidant Activity
MDCA exhibits significant antioxidant activity, protecting cells from oxidative stress induced by environmental factors such as UV radiation. This characteristic positions it as a candidate for incorporation into skincare products aimed at photoprotection .
Cosmetic Applications
3.1 Skin Protection Formulations
Due to its antioxidant properties, MDCA is being investigated for use in cosmetic formulations designed to protect the skin from oxidative damage caused by UV exposure. Its ability to enhance the skin's natural defenses against environmental stressors makes it valuable in skincare products .
3.2 Fragrance and Sensory Attributes
MDCA contributes to the characteristic aroma associated with certain foods, such as asparagus, which has implications for flavoring and fragrance industries .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer and anti-inflammatory properties | Selective TrxR inhibition; induces apoptosis in cancer cells |
| Biochemical Applications | Facilitates intracellular transport; antioxidant activity | Enhances drug delivery; protects against oxidative stress |
| Cosmetic Applications | Skin protection formulations; fragrance attributes | Antioxidant properties aid in photoprotection |
Mechanism of Action
The mechanism by which Methyl 1,2-dithiolane-4-carboxylate exerts its effects involves the inhibition of thioredoxin reductase. This enzyme plays a crucial role in maintaining cellular redox balance by catalyzing the reduction of thioredoxin. Inhibition of thioredoxin reductase disrupts this balance, leading to increased oxidative stress and potential cell death, particularly in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues in Natural Systems
(a) Asparagusic Acid (1,2-Dithiolane-4-Carboxylic Acid)
- Structure: The non-esterified carboxylic acid form of methyl 1,2-dithiolane-4-carboxylate.
- Role : Primary sulfur compound in asparagus (13 identified sulfur acids), acting as a biosynthetic precursor. Unlike the methyl ester, asparagusic acid is more polar and less volatile, limiting its direct contribution to aroma .
- Concentration : Dominates sulfur acid profiles but is less abundant in volatile fractions compared to its methyl ester counterpart .
(b) S-Acetyldihydroasparagusic Acid
- Structure : Reduced form of asparagusic acid with an acetylated thiol group.
- Role: Intermediate in asparagus sulfur metabolism.
(c) Methyl Esters in Resins (e.g., Sandaracopimaric Acid Methyl Ester)
- Structure: Non-sulfur-containing diterpene esters isolated from conifer resins (e.g., Austrocedrus chilensis) .
- Role : Function as resin biomarkers rather than aroma contributors. Their structural divergence (tetracyclic diterpenes vs. dithiolanes) underscores the uniqueness of this compound in sulfur-driven aroma chemistry .
(a) Methyl Ester of Lipoic Acid (LipOMe)
- Structure: Contains a 1,2-dithiolane ring but with a longer alkyl chain (pentanoic acid methyl ester) versus the shorter aspartic acid-derived chain in this compound.
- Reactivity : Slower homopolymerization kinetics compared to this compound due to steric hindrance from the extended alkyl chain. Infrared spectroscopy studies show LipOMe’s reaction with alkynes produces polymers with lower refractive indices (~1.65 vs. ~1.72 for this compound-based polymers) .
- Application : Less suited for high-refractive-index optical materials but preferred in biomedical applications due to enhanced biocompatibility .
Volatile Sulfur Compounds in Vegetables
Q & A
Basic Research Questions
Q. What established methodologies are recommended for synthesizing Methyl 1,2-dithiolane-4-carboxylate, and how can purity be validated?
- Synthesis : Common approaches include cyclization of dithiol precursors or esterification of 1,2-dithiolane-4-carboxylic acid. For example, analogous ester syntheses often employ coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions .
- Purity Validation :
- NMR Spectroscopy : Use - and -NMR to confirm structural integrity and detect impurities (e.g., residual solvents or byproducts) .
- HPLC : Reverse-phase chromatography with UV detection ensures >95% purity, as demonstrated in studies of structurally related esters .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm, S–S stretch at ~500 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Crystallography :
- X-ray Diffraction : Resolve bond lengths and angles, particularly the dithiolane ring geometry. SHELXL refinement is standard for small-molecule structures .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
Advanced Research Questions
Q. How can computational methods like DFT resolve electronic properties and reaction mechanisms involving this compound?
- DFT Applications :
- Reaction Pathways : Optimize transition states for ring-opening reactions (e.g., nucleophilic attack at the carboxylate group) using Gaussian or ORCA software .
- Electronic Properties : Calculate HOMO/LUMO energies to predict redox behavior. For example, the dithiolane ring’s electron-deficient nature may influence reactivity .
Q. How can contradictions between spectroscopic and crystallographic data be addressed during structural analysis?
- Case Study : If NMR suggests conformational flexibility (e.g., multiple rotamers), but X-ray shows a single conformation:
- Variable-Temperature NMR : Probe dynamic behavior in solution .
- DFT Conformational Analysis : Calculate energy barriers between rotamers to explain discrepancies .
Q. What experimental strategies are effective for studying the compound’s stability under varying conditions (pH, temperature)?
- Accelerated Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
